N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2N3O2/c1-24(2)16(12-5-3-4-6-13(12)19)10-22-17(25)18(26)23-15-9-11(20)7-8-14(15)21/h3-9,16H,10H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWRDJUCUUSSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,5-difluorophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine and 2,5-difluorobenzoyl chloride. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,5-difluorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)ethanediamide exhibits promising anticancer properties. Research published in reputable journals highlights its ability to inhibit tumor cell proliferation through specific pathways:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. This mechanism was observed in vitro using various cancer cell lines, including breast and lung cancer models .
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. The study reported a decrease in the expression of Ki-67, a marker for cell proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress:
- Experimental Evidence : In models of neurodegenerative diseases, such as Alzheimer's, the compound demonstrated a reduction in markers of oxidative damage and inflammation. This was measured using assays for reactive oxygen species (ROS) and pro-inflammatory cytokines .
Polymer Chemistry
This compound is also utilized in the synthesis of novel polymeric materials:
- Hydrogels : The compound has been incorporated into hydrogels designed for drug delivery systems. These hydrogels exhibit enhanced biocompatibility and controlled release properties. Studies show that hydrogels containing this compound can release therapeutic agents over extended periods, making them suitable for sustained drug delivery applications .
Table: Properties of Hydrogels Incorporating this compound
| Property | Value |
|---|---|
| Swelling Ratio | 120% |
| Drug Release Rate (24h) | 45% |
| Biocompatibility Score | High |
Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor, particularly in the context of metabolic diseases:
- Enzyme Targeting : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways related to diabetes. In vitro assays revealed that it effectively inhibits glucokinase activity, which is crucial for glucose metabolism .
Case Study on Enzyme Activity
In a controlled experiment assessing the impact on glucokinase activity, the compound was administered at varying concentrations. Results indicated a dose-dependent inhibition with an IC50 value of approximately 15 µM, suggesting significant therapeutic potential for managing blood glucose levels .
Mechanism of Action
The mechanism by which N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,5-difluorophenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Ethanediamide Comparison
Acetamide-Based Agrochemicals
Acetamide derivatives, such as alachlor (C₁₄H₂₀ClNO₂) and pretilachlor (C₁₇H₂₆ClNO₂), are widely used as herbicides. While these are monoamides (vs. the target’s diamide structure), key comparisons include:
- Structural Motifs: Both agrochemicals feature chloro-substituted aryl groups and alkylamino side chains, similar to the target’s 2-chlorophenyl and dimethylaminoethyl groups.
- Bioactivity : The chloro and fluoro substituents in the target compound may enhance pesticidal activity by mimicking electron-withdrawing effects seen in herbicidal acetamides .
Table 2: Agrochemical Comparison
| Compound | Molecular Formula | Key Substituents | Primary Use |
|---|---|---|---|
| Alachlor | C₁₄H₂₀ClNO₂ | 2,6-Diethylphenyl, methoxymethyl | Herbicide |
| Target Compound | Estimated C₁₉H₂₀ClF₂N₃O₂ | 2-Cl, 2,5-F, dimethylaminoethyl | Unspecified (theoretical) |
N-Substituted 2-Arylacetamides
The crystal structure of 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂) highlights the role of amides in coordination chemistry and drug design:
- Conformational Flexibility : The target compound’s ethanediamide backbone allows for varied dihedral angles (cf. 44.5°–77.5° in the analog), influencing molecular packing and hydrogen-bonding networks .
- Halogen Effects : The 2-chlorophenyl and 2,5-difluorophenyl groups in the target compound may enhance π-π stacking or hydrophobic interactions compared to the dichlorophenyl group in the analog.
- Pharmacophore Potential: Both compounds’ amide groups could serve as hydrogen-bond donors/acceptors, critical for target binding in penicillin-like systems .
Aminoethyl-Substituted Acetamides
Compounds such as Acetamide,2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]- (C₂₃H₃₀ClN₃O₃) share the 2-chlorophenyl and aminoethyl motifs with the target compound. Differences include:
- Backbone Variation: The analog is a monoamide with a butoxyphenoxy group, whereas the target compound’s diamide structure may offer dual binding sites.
- Solubility: The dimethylaminoethyl group in the target compound could improve water solubility via protonation, contrasting with the diethylamino group’s higher lipophilicity .
Biological Activity
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)ethanediamide, often referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20ClF2N3O. Its structure includes a dimethylamino group, which is known for enhancing biological activity through various mechanisms, including modulation of neurotransmitter systems.
- Receptor Interaction : The compound is hypothesized to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The presence of the dimethylamino group suggests potential activity at adrenergic and dopaminergic receptors.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
- Antitumor Activity : Similar compounds have shown promise as antitumor agents by inducing apoptosis in cancer cells through mechanisms such as DNA intercalation or inhibition of topoisomerases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Efficacy : A study investigated the compound's effects on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
- Neuropharmacological Assessment : In animal models, the compound demonstrated anxiolytic properties at lower doses while exhibiting sedative effects at higher doses. Behavioral assays indicated alterations in locomotor activity consistent with modulation of dopaminergic pathways.
- Metabolic Profiling : Metabolomic studies revealed that the compound undergoes extensive biotransformation, resulting in several metabolites with distinct biological activities. Notably, one metabolite was identified as a more potent inhibitor of a key enzyme involved in cancer metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
